1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine

Medicinal Chemistry Drug Design ADME Prediction

Select precisely—not interchangeably. This 5-bromo-2-naphthyl regioisomer provides a defined synthetic handle for late-stage Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira diversification. The distinctive bromine isotopic doublet (⁷⁹Br:⁸¹Br ≈1:1) serves as an unambiguous MS marker for cellular uptake and proteomics workflows. Positional isomers (e.g., 5-bromo-1-naphthyl, CAS 1781089-64-2) or non-halogenated analogs exhibit fundamentally different reactivity and lipophilicity profiles. For SAR-driven hit-to-lead campaigns requiring the strained cyclopropanamine pharmacophore with a tunable naphthalene substituent, this specific regioisomer is irreplaceable.

Molecular Formula C13H12BrN
Molecular Weight 262.14 g/mol
Cat. No. B11858429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine
Molecular FormulaC13H12BrN
Molecular Weight262.14 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC3=C(C=C2)C(=CC=C3)Br)N
InChIInChI=1S/C13H12BrN/c14-12-3-1-2-9-8-10(4-5-11(9)12)13(15)6-7-13/h1-5,8H,6-7,15H2
InChIKeyFNNRVDXMXXLEDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine (CAS 1785550-21-1): Physicochemical Profile and Synthetic Utility as a Naphthylcyclopropylamine Building Block


1-(5-Bromonaphthalen-2-yl)cyclopropan-1-amine is a brominated naphthalene derivative featuring a cyclopropanamine moiety at the 2-position and a bromine substituent at the 5-position of the naphthalene core (CAS 1785550-21-1, molecular formula C₁₃H₁₂BrN, molecular weight 262.15 g/mol) . The compound incorporates the strained cyclopropane ring—a privileged scaffold in medicinal chemistry known to enhance metabolic stability, fix bioactive conformations, and improve pharmacokinetic properties—fused directly to the naphthalene system . The specific 5-bromo-2-naphthyl substitution pattern distinguishes this compound from its positional isomers and non-halogenated analogs, offering a defined regiochemical handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a distinct lipophilicity profile .

Why Non-Brominated or Regioisomeric Naphthylcyclopropylamines Cannot Substitute for 1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine in Synthetic Workflows


Generic substitution of 1-(5-bromonaphthalen-2-yl)cyclopropan-1-amine with non-brominated analogs (e.g., 1-(naphthalen-2-yl)cyclopropanamine, CAS 604799-97-5) or positional isomers (e.g., 1-(5-bromonaphthalen-1-yl)cyclopropan-1-amine, CAS 1781089-64-2) fails because these compounds exhibit fundamentally different physicochemical and reactivity profiles [1]. The bromine atom at the 5-position is not a passive substituent; it serves as a critical synthetic handle for metal-catalyzed cross-coupling reactions and significantly alters the compound's lipophilicity (LogP) and electronic properties compared to the non-halogenated parent scaffold . Moreover, the 2-position attachment of the cyclopropanamine group—as opposed to the 1-position found in regioisomers—affords a distinct spatial orientation and steric environment that can dramatically influence binding interactions in target-based drug discovery campaigns [2]. Therefore, selecting the precise 5-bromo-2-naphthyl regioisomer is not a matter of interchangeability but a requirement dictated by synthetic route design and structure-activity relationship (SAR) optimization goals.

Quantitative Differentiation of 1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine: Physicochemical, Reactivity, and Safety Evidence


Lipophilicity (LogP) Differentiation from Non-Brominated Naphthalene Analog

The presence of the bromine atom at the 5-position substantially increases the compound's lipophilicity relative to the non-halogenated parent scaffold. 1-(5-Bromonaphthalen-2-yl)cyclopropan-1-amine exhibits a calculated LogP of 3.25 , whereas 1-(naphthalen-2-yl)cyclopropanamine (the non-brominated analog) has a computed XLogP3-AA of 2.5 [1]. This LogP difference of approximately 0.75 units indicates a significantly higher affinity for non-polar environments, which directly impacts membrane permeability, plasma protein binding, and overall pharmacokinetic behavior in drug discovery programs .

Medicinal Chemistry Drug Design ADME Prediction

Regioisomeric Differentiation: 5-Bromo-2-Naphthyl vs. 5-Bromo-1-Naphthyl Substitution

The 2-position attachment of the cyclopropanamine group on the naphthalene ring creates a distinct spatial and electronic environment compared to the 1-position regioisomer. 1-(5-Bromonaphthalen-2-yl)cyclopropan-1-amine has a calculated LogP of 3.25 , whereas the 1-position regioisomer (1-(5-bromonaphthalen-1-yl)cyclopropan-1-amine) has a computed XLogP3-AA of 3.1 [1]. Although the LogP difference is modest (~0.15 units), the divergence in molecular geometry—with the cyclopropanamine group positioned at the 2-carbon (beta-position) rather than the 1-carbon (alpha-position)—can profoundly affect molecular recognition events, as the two isomers present the basic amine and aromatic surface in distinct orientations relative to the bromine substituent .

Regioselective Synthesis Structure-Activity Relationship (SAR) Positional Isomerism

Synthetic Utility: Bromine as a Versatile Cross-Coupling Handle vs. Non-Halogenated Scaffolds

The bromine atom at the 5-position provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with aryl/heteroaryl boronic acids, Buchwald-Hartwig amination, Sonogashira coupling) that is entirely absent in non-halogenated analogs such as 1-(naphthalen-2-yl)cyclopropanamine . This functional handle enables late-stage diversification of the naphthalene core without perturbing the cyclopropanamine moiety, a capability critical for generating focused libraries in medicinal chemistry campaigns . The 5-position bromine is specifically positioned on the naphthalene ring to avoid steric clash with the cyclopropanamine group, potentially offering superior reactivity in cross-coupling compared to sterically congested 1-position or 8-position bromo isomers .

Cross-Coupling Reactions Suzuki-Miyaura Buchwald-Hartwig Synthetic Methodology

Molecular Weight and Heavy Atom Count Differentiation for Biophysical Assay Design

The bromine substituent adds substantial mass to the compound relative to the non-brominated analog, providing a clear differentiation in biophysical and analytical contexts. 1-(5-Bromonaphthalen-2-yl)cyclopropan-1-amine has a molecular weight of 262.15 g/mol and an exact mass of 261.01531 Da [1], whereas the non-brominated analog 1-(naphthalen-2-yl)cyclopropanamine has a molecular weight of 183.25 g/mol [2]. This mass difference of approximately 79 Da (corresponding to Br vs. H substitution) and the characteristic bromine isotopic signature (1:1 ratio of ⁷⁹Br:⁸¹Br) provide an unambiguous marker in LC-MS and HRMS analyses, enabling facile tracking of the compound in complex reaction mixtures and biological matrices .

Fragment-Based Drug Discovery Biophysical Screening Mass Spectrometry

Commercial Purity Specifications and Storage Stability

Commercially available 1-(5-bromonaphthalen-2-yl)cyclopropan-1-amine is offered at two distinct purity tiers: ≥98% purity from ChemScene (Cat. No. CS-0521670) and 95% purity from AKSci (Cat. No. 4085EE) . The higher purity grade (≥98%) is recommended for sensitive applications such as biophysical assays or as a starting material for multi-step syntheses where impurities could interfere with subsequent transformations. The compound is shipped at room temperature and recommended for long-term storage in a cool, dry place , with no special handling requirements beyond standard laboratory precautions (GHS07: Harmful/Irritant, H302-H315-H319-H335) . This straightforward storage profile contrasts with more labile cyclopropylamine derivatives that may require cold-chain shipping or inert atmosphere handling.

Quality Control Procurement Specification Compound Management

Optimal Research and Industrial Applications for 1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine


Medicinal Chemistry: Synthesis of Diversified Cyclopropylamine-Based Lead Series via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent enables late-stage diversification through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions . This allows medicinal chemists to generate focused libraries of naphthylcyclopropylamine analogs by varying the aryl/heteroaryl group introduced at the 5-position while keeping the cyclopropanamine pharmacophore constant. Such strategies are particularly valuable in hit-to-lead optimization campaigns where the cyclopropanamine moiety is hypothesized to engage a target binding site (e.g., LSD1/KDM1A or MAO enzymes) while the naphthalene substituent modulates potency, selectivity, and physicochemical properties .

Chemical Biology: Probe Design Utilizing Isotopic Signature for Tracking and Quantification

The characteristic bromine isotopic doublet (⁷⁹Br:⁸¹Br ≈ 1:1) provides an unambiguous MS signature that can be exploited for compound tracking in cellular uptake studies, metabolic stability assays, and protein-binding experiments [1]. This feature is particularly useful in chemical proteomics workflows where the compound may be used as a competitor or affinity probe, as the distinct mass shift relative to non-halogenated controls enables precise quantification via LC-MS/MS .

Process Chemistry: Late-Stage Functionalization Intermediate for API Synthesis

The compound serves as a versatile intermediate for introducing a functionalized naphthylcyclopropylamine motif into more complex active pharmaceutical ingredient (API) candidates. The bromine atom can be retained through multiple synthetic steps and then selectively engaged in a final-stage cross-coupling to install the desired aryl group, thereby minimizing the number of steps requiring precious metal catalysts and streamlining the overall synthetic route .

Fragment-Based Drug Discovery (FBDD): Heavy Atom-Enriched Fragment for X-ray Crystallography Phasing

The presence of bromine (a heavy atom with anomalous scattering properties) makes this compound suitable for use as a fragment in X-ray crystallography-based fragment screening. The bromine atom can facilitate experimental phasing (SAD/MAD) and provides a clear electron density marker for unambiguous fragment placement in protein-ligand complex structures . This capability is absent in non-halogenated naphthylcyclopropylamine fragments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Bromonaphthalen-2-YL)cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.